molecular formula C17H24BrN3O3 B2460423 1-Piperazinecarboxylic acid, 4-[[[(4-bromophenyl)methyl]amino]carbonyl]-, 1,1-dimethylethyl ester CAS No. 1901146-75-5

1-Piperazinecarboxylic acid, 4-[[[(4-bromophenyl)methyl]amino]carbonyl]-, 1,1-dimethylethyl ester

Cat. No.: B2460423
CAS No.: 1901146-75-5
M. Wt: 398.301
InChI Key: CHBVVNHFNXFYHM-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-[[[(4-bromophenyl)methyl]amino]carbonyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C15H21BrN2O2. It is a derivative of piperazine, a versatile chemical structure used in various pharmaceutical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from piperazine and 4-bromobenzyl chloride. The general synthetic route involves the following steps:

  • N-alkylation: Piperazine is reacted with 4-bromobenzyl chloride in the presence of a base such as triethylamine to form 4-(4-bromophenyl)methylpiperazine.

  • Carbonylation: The resulting compound is then treated with a carbonylating agent, such as phosgene, to introduce the carbonyl group, forming the intermediate 4-(4-bromophenyl)methylpiperazine-1-carboxylic acid.

  • Esterification: Finally, the carboxylic acid group is esterified using tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also encouraged to reduce the environmental impact of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the bromine atom to a hydrogen atom, resulting in the formation of a different compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups or carboxylic acids.

  • Reduction: Formation of piperazine derivatives without the bromine atom.

  • Substitution: Introduction of different functional groups such as alkyl or aryl groups.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

  • Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: A closely related compound with similar structural features.

  • 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: Another piperazine derivative with different substituents.

Uniqueness: The uniqueness of 1-Piperazinecarboxylic acid, 4-[[[(4-bromophenyl)methyl]amino]carbonyl]-, 1,1-dimethylethyl ester lies in its specific combination of functional groups and its potential applications in various fields. Its bromine atom and ester group make it particularly useful in certain chemical reactions and synthesis processes.

Properties

IUPAC Name

tert-butyl 4-[(4-bromophenyl)methylcarbamoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrN3O3/c1-17(2,3)24-16(23)21-10-8-20(9-11-21)15(22)19-12-13-4-6-14(18)7-5-13/h4-7H,8-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBVVNHFNXFYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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